molecular formula C19H22ClN5O3 B2881217 8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919013-04-0

8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2881217
CAS No.: 919013-04-0
M. Wt: 403.87
InChI Key: SDKBZVJBQSWXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethoxyethyl derivatives, and purine precursors. Common reaction conditions may involve:

    Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-g]purine core.

    Catalysts: Catalysts such as acids or bases may be used to promote specific steps in the synthesis.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the aromatic ring or the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-4-28-10-9-25-17(26)15-16(22(3)19(25)27)21-18-23(7-8-24(15)18)13-6-5-12(2)14(20)11-13/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKBZVJBQSWXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.